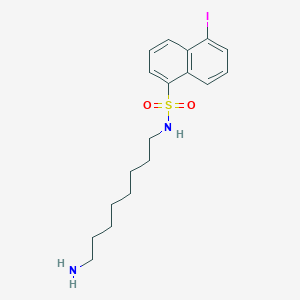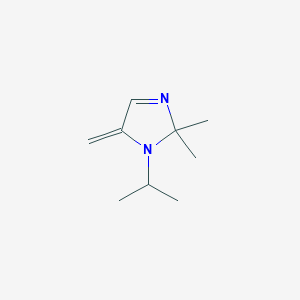
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound is also known as DMPI and has been found to have various biochemical and physiological effects.
Mécanisme D'action
DMPI binds to metal ions through its imidazole and methylidene groups. The binding of DMPI to metal ions results in the formation of stable complexes, which can be detected through spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. The binding of DMPI to metal ions can also result in changes in the biochemical and physiological properties of the metal ions.
Effets Biochimiques Et Physiologiques
DMPI has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. DMPI has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DMPI has several advantages for lab experiments. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI also has low cytotoxicity and high cell permeability, making it suitable for live-cell imaging. However, DMPI has some limitations for lab experiments. This compound is sensitive to pH and temperature changes, which can affect its binding properties. DMPI also has limited solubility in aqueous solutions, which can affect its detection and quantification in biological samples.
Orientations Futures
There are several future directions for the research on DMPI. One direction is the development of new DMPI derivatives with improved binding properties and solubility in aqueous solutions. Another direction is the application of DMPI in the detection and quantification of metal ions in biological samples such as blood and urine. DMPI can also be used in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI has also been found to have various biochemical and physiological effects, making it a promising compound for the development of new drugs. Further research on DMPI and its derivatives can lead to the development of new techniques for metal ion detection and the treatment of diseases.
Méthodes De Synthèse
The synthesis of DMPI involves the reaction of 2,2-dimethylpropanal with methyl isocyanide in the presence of a base. This reaction results in the formation of DMPI, which can be purified through recrystallization. The yield of DMPI can be increased by using excess methyl isocyanide and optimizing the reaction conditions.
Applications De Recherche Scientifique
DMPI has been extensively used in scientific research as a ligand for metal ions such as copper, zinc, and nickel. This compound has been found to have high binding affinity and selectivity towards these metal ions. DMPI has also been used as a fluorescent probe for the detection of metal ions in biological samples. This compound has been found to have low cytotoxicity and high cell permeability, making it an ideal probe for live-cell imaging.
Propriétés
Numéro CAS |
106416-87-9 |
|---|---|
Nom du produit |
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole |
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
2,2-dimethyl-5-methylidene-1-propan-2-ylimidazole |
InChI |
InChI=1S/C9H16N2/c1-7(2)11-8(3)6-10-9(11,4)5/h6-7H,3H2,1-2,4-5H3 |
Clé InChI |
ZWDIMRRWTJRDSM-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C)C=NC1(C)C |
SMILES canonique |
CC(C)N1C(=C)C=NC1(C)C |
Synonymes |
1H-Imidazole,2,5-dihydro-2,2-dimethyl-5-methylene-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



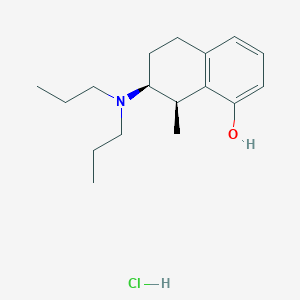

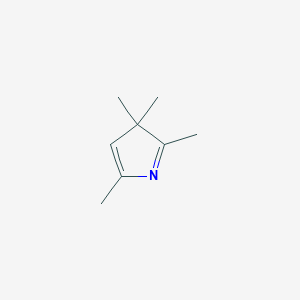
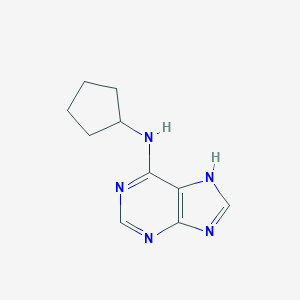
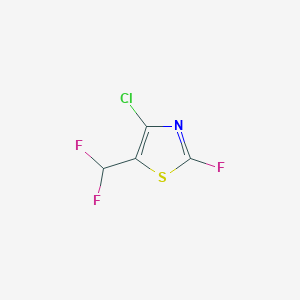
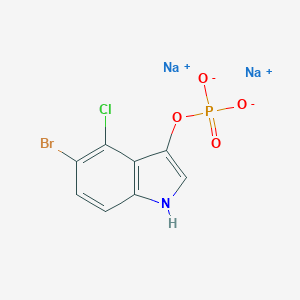
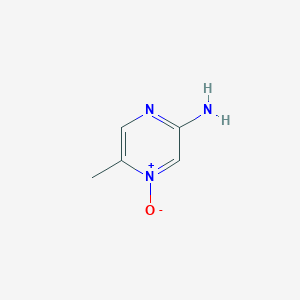
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
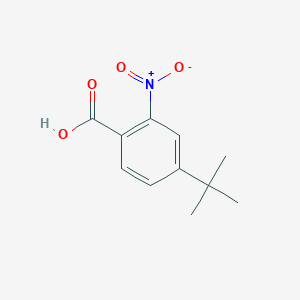
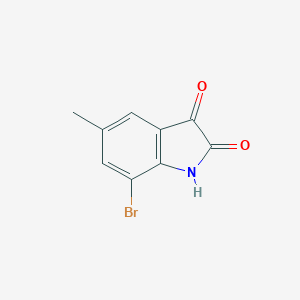
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
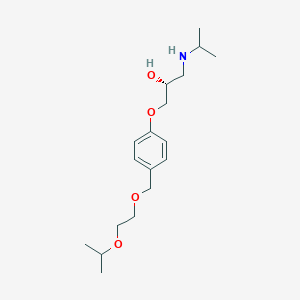
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
